Cas no 2411253-07-9 (3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one)

3-1-(2-Chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring a piperidine moiety fused with an indolinone scaffold and a chloroacetyl functional group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of pharmacologically active molecules. The chloroacetyl group enhances reactivity, facilitating further derivatization, while the indolinone core offers potential bioactivity. Its well-defined molecular architecture makes it valuable for targeted synthesis, including kinase inhibitors or other therapeutic agents. The compound’s stability and purity are critical for reproducible results in research and industrial settings.
3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one structure
2411253-07-9 structure
Product Name:3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one
CAS No:2411253-07-9
MF:C15H17ClN2O2
MW:292.760682821274
CID:5599477
PubChem ID:154879651
Update Time:2025-05-23

3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-26604166
    • 3-[1-(2-Chloroacetyl)piperidin-4-yl]-1,3-dihydroindol-2-one
    • 3-[1-(2-chloroacetyl)piperidin-4-yl]-2,3-dihydro-1H-indol-2-one
    • Z1562135660
    • 2411253-07-9
    • 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one
    • Inchi: 1S/C15H17ClN2O2/c16-9-13(19)18-7-5-10(6-8-18)14-11-3-1-2-4-12(11)17-15(14)20/h1-4,10,14H,5-9H2,(H,17,20)
    • InChI Key: KPRYUSYTKUZREV-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCC(CC1)C1C(NC2C=CC=CC1=2)=O)=O

Computed Properties

  • Exact Mass: 292.0978555g/mol
  • Monoisotopic Mass: 292.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.4Ų

3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604166-0.05g
3-[1-(2-chloroacetyl)piperidin-4-yl]-2,3-dihydro-1H-indol-2-one
2411253-07-9 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one

Comprehensive Overview of 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one (CAS No. 2411253-07-9)

The compound 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one (CAS No. 2411253-07-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a piperidine ring with an indole-2-one moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the demand for novel small molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one stands out due to its ability to interact with specific protein targets, offering potential applications in oncology and neurodegenerative diseases. Its chloroacetyl group further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one?" The synthesis typically involves multi-step organic reactions, including N-acylation and ring closure strategies. Researchers often optimize these processes to improve yield and purity, which are critical for downstream applications. Additionally, the compound's solubility and stability under physiological conditions are key factors under investigation.

The growing interest in drug repurposing has also brought 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one into the spotlight. With its well-defined pharmacokinetic profile, scientists are exploring its efficacy in treating conditions beyond its initial scope. For instance, its potential as an anti-inflammatory agent is being studied, given the structural similarities to known COX-2 inhibitors. This aligns with the broader trend of leveraging existing compounds for new therapeutic indications.

Another hot topic is the compound's role in computational drug design. With the rise of AI-driven molecular modeling, researchers are using in silico techniques to predict the binding affinity of 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one with various biological targets. This approach accelerates the drug discovery process and reduces reliance on costly in vitro experiments. The compound's molecular weight and logP value make it an attractive candidate for such studies.

From a commercial perspective, the availability of 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one is limited, with only a handful of suppliers offering it for research purposes. This scarcity has led to increased interest in custom synthesis services, where laboratories can produce the compound on demand. Quality control remains a priority, with HPLC and NMR being the standard techniques for verifying purity and structure.

In conclusion, 3-1-(2-chloroacetyl)piperidin-4-yl-2,3-dihydro-1H-indol-2-one (CAS No. 2411253-07-9) represents a fascinating area of research with broad implications for drug development. Its unique chemical properties and potential applications in targeted therapy and computational chemistry make it a compound worth watching. As scientific understanding evolves, so too will the opportunities to harness its full potential.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd